molecular formula C14H14BrNO4S B2852837 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide CAS No. 332354-59-3

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Cat. No.: B2852837
CAS No.: 332354-59-3
M. Wt: 372.23
InChI Key: HPVRTSMMPGQQHB-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO4S It is a derivative of benzenesulfonamide, characterized by the presence of a bromine atom at the 4-position of the benzene ring and two methoxy groups at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves the following steps:

    Sulfonamidation: The brominated benzene is then reacted with 3,4-dimethoxyaniline in the presence of a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in tumor cells, and its inhibition can lead to a decrease in tumor cell proliferation and survival. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide, which is crucial for maintaining the acidic environment of tumor cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide
  • 4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrases makes it a valuable compound for targeted cancer therapy .

Properties

IUPAC Name

4-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVRTSMMPGQQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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